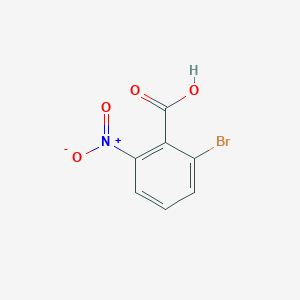

4'-Bromobiphenyl-2-carboxylic acid

Vue d'ensemble

Description

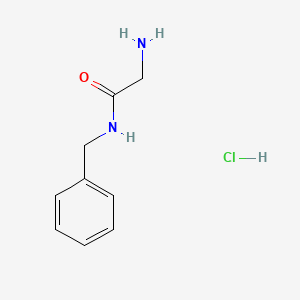

4'-Bromobiphenyl-2-carboxylic acid is a compound that has been studied in various contexts, particularly in the field of high-performance liquid chromatography (HPLC) and spectroscopy. It is related to other brominated biphenyl compounds that have been used as reagents or derivatives in analytical chemistry for the detection and analysis of carboxylic acids.

Synthesis Analysis

The synthesis of related compounds, such as methyl 4'-bromomethyl biphenyl-2-carboxylate, has been achieved through multi-step processes involving hydrolysis, esterification, and bromination, starting from precursors like 2-cyano-4'-methylbiphenyl . Another related compound, 4'-bromobiphenyl-4-carboxylic acid, was synthesized from 4-bromodiphenyl through acetylation and a haloform reaction, with a high yield of 95% . These methods highlight the feasibility of synthesizing bromobiphenyl carboxylic acid derivatives through relatively straightforward chemical processes.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2'-iodobiphenyl-4-carboxylic acid, has been determined using X-ray diffraction data. The crystal structure revealed centrosymmetrical hydrogen-bonded dimers with specific angles between the phenyl rings and the carboxyl group . Although the structure of 4'-bromobiphenyl-2-carboxylic acid itself is not directly provided, the structural analysis of similar compounds can give insights into the potential geometry and intermolecular interactions of the bromobiphenyl carboxylic acids.

Chemical Reactions Analysis

The reactivity of bromobiphenyl derivatives in chemical reactions has been explored in the context of derivatization for analytical purposes. For instance, 4'-bromophenacyl triflate has been used to prepare carboxylic acid ester derivatives for spectrophotometric detection in HPLC . These reactions proceed rapidly and can be applied to a wide range of carboxylic acids, including mono-, di-, and tricarboxylic acids, as well as sterically hindered ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobiphenyl derivatives have been studied through various spectroscopic techniques. For example, the spectroscopic properties of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid were analyzed using FT-IR, FT-Raman, NMR, and UV spectroscopy. Theoretical calculations complemented the experimental data, providing insights into the molecule's stability, charge delocalization, and reactivity . Additionally, the use of brominated reagents in HPLC has demonstrated the ability to detect carboxylic acids at very low levels, indicating the high sensitivity of these compounds .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 4'-Bromobiphenyl-4-carboxylic acid has been synthesized using 4-bromodiphenyl, characterized by NMR, IR, mass spectrometry, and elemental analysis. This method offers advantages like low cost and simplicity (Zhu Yan-lon, 2015).

Environmental Applications

- A study on the electrochemical reduction and oxidation of 4-bromophenol investigated its degradation mechanism, kinetics, and toxicity evolution, revealing efficient degradation pathways and overall detoxification (Dandan Xu et al., 2018).

Pharmaceutical Applications

- Biphenyl-based compounds like 4'-Bromobiphenyl-2-carboxylic acid derivatives have shown significant anti-tyrosinase activities, important for treatments of hypertension and inflammatory conditions (Huey Chong Kwong et al., 2017).

Analytical Chemistry Applications

- 4-Bromophenyl-1,4-diazabicyclo(3.2.2)nonane-4-carboxylate was analyzed in rat brain tissue using a dry matrix application for matrix-assisted laser desorption/ionization mass spectrometry imaging, demonstrating its utility in semiquantitative analysis of small polar drugs (R. Goodwin et al., 2010).

Materials Science Applications

- 4'-Bromobiphenyl-2-carboxylic acid derivatives have been used in the study of hetero-Cope rearrangement, leading to novel, highly water-soluble stable free radicals (L. Marx & A. Rassat, 2002).

Safety And Hazards

4’-Bromobiphenyl-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

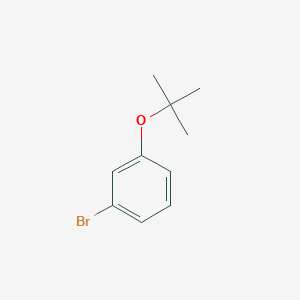

2-(4-bromophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCVMUBIEDDKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545427 | |

| Record name | 4'-Bromo[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromobiphenyl-2-carboxylic acid | |

CAS RN |

37174-65-5 | |

| Record name | 4′-Bromo[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37174-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Bromo[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37174-65-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)